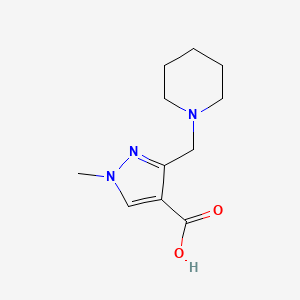

1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 1-methyl-3-(piperidin-1-ylmethyl)pyrazole with carboxylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of production .

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides:

-

Esterification : Reacts with alcohols (R-OH) under acidic catalysis (H₂SO₄ or HCl) to yield methyl/ethyl esters .

-

Amidation : Forms primary/secondary amides with amines (R-NH₂) using coupling agents like EDCI or DCC .

Table 1: Representative Esterification/Amidation Reactions

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carboxylic acid derivative | Methanol, H₂SO₄, reflux | Methyl ester | 85-92% | |

| Carboxylic acid derivative | Ethylamine, EDCI, DCM, rt | N-Ethylamide | 78% |

Piperidine Ring Functionalization

The piperidin-1-ylmethyl group participates in:

-

N-Alkylation : Reacts with alkyl halides (R-X) in basic conditions to form quaternary ammonium salts .

-

Nucleophilic Substitution : Piperidine’s tertiary amine undergoes SN2 reactions with electrophiles like acyl chlorides .

Table 2: Piperidine-Modifying Reactions

| Reaction Type | Reagent | Product Feature | Key Condition |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium derivative | 60°C, 12h |

| Acylation | Acetyl chloride, Et₃N, THF | N-Acetyl-piperidine moiety | 0°C → rt |

Pyrazole Ring Reactivity

The 1H-pyrazole core engages in:

-

Electrophilic Substitution : Halogenation at C5 using NXS (X = Cl, Br) in acetic acid .

-

Oxidation : Pyrazole methyl groups oxidize to carboxylic acids with KMnO₄/H₂O .

Table 3: Pyrazole-Specific Transformations

| Reaction | Reagent | Position Modified | Product |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | C5 | 5-Bromo-pyrazole derivative |

| Oxidation | KMnO₄, H₂O, 100°C | Methyl → COOH | Dicarboxylic acid |

Cross-Coupling Reactions

The compound serves as a substrate for:

-

Suzuki Coupling : Boronic acids react with halogenated pyrazole derivatives under Pd catalysis .

-

Cyclocondensation : Forms fused heterocycles (e.g., pyrazolo-pyridines) with aldehydes .

Table 4: Catalytic Coupling Examples

| Partner Reagent | Catalyst System | Product Class | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-pyrazole hybrid | 65% |

| 2-Pyridinecarboxaldehyde | Cu(OTf)₂, [bmim]PF₆, 110°C | Pyrazolo[3,4-b]pyridine | 82% |

Reduction and Hydrogenation

-

Carboxylic Acid Reduction : LiAlH₄ reduces -COOH to -CH₂OH .

-

Piperidine Ring Hydrogenation : H₂/Pd-C saturates the piperidine ring .

Cyclization Reactions

Forms macrocyclic or polyheterocyclic systems via:

-

Intramolecular Amide Formation : With diamines under high-dilution conditions .

-

1,3-Dipolar Cycloaddition : With nitrile oxides to yield isoxazoline derivatives .

This compound’s reactivity profile enables applications in medicinal chemistry (prodrug design) and materials science (metal-organic frameworks). Experimental validation of these pathways remains an active research area, particularly in optimizing regioselectivity for C5 functionalization .

科学的研究の応用

Medicinal Chemistry

1-Methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid has been investigated as a potential scaffold for the development of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds based on the pyrazole scaffold have demonstrated potent activity against CDK2 and CDK9, with IC50 values indicating strong inhibition ( ).

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound A | CDK2 | 0.36 |

| Compound B | CDK9 | 1.8 |

Agricultural Applications

The compound has also been explored for its fungicidal properties. A series of derivatives were synthesized and tested against various phytopathogenic fungi, showing moderate to excellent antifungal activity. Notably, one compound exhibited higher activity than the commercial fungicide boscalid, highlighting its potential as an agricultural pesticide.

Case Study: Fungicidal Activity

A study evaluated the antifungal activity of several 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against seven fungal strains. The results indicated that certain derivatives could effectively inhibit mycelial growth, suggesting their viability as new fungicides ( ).

| Compound | Fungal Strain | Activity Level |

|---|---|---|

| 9m | Botrytis cinerea | High |

| 9n | Fusarium oxysporum | Moderate |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in optimizing the efficacy of compounds derived from this compound. The introduction of various substituents has been shown to significantly alter biological activity.

Key Findings from SAR Studies

- Substituent Variation : The presence of different functional groups at specific positions on the pyrazole ring can enhance binding affinity to target proteins.

- Molecular Docking Studies : Molecular docking simulations have provided insights into the interaction mechanisms between these compounds and their biological targets, facilitating further optimization ( ).

作用機序

The mechanism of action of 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

- 1-Methyl-1H-pyrazole-4-carboxylic acid

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Uniqueness: 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, such as the piperidin-1-ylmethyl group, which can impart distinct chemical and biological properties compared to other similar compounds .

生物活性

1-Methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid, also known as a derivative of the pyrazole class, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

The chemical formula for this compound is C10H15N3O2 with a molecular weight of 195.25 g/mol. The compound is characterized by the presence of a pyrazole ring and a piperidine moiety, which are critical for its biological efficacy.

| Property | Value |

|---|---|

| Chemical Formula | C10H15N3O2 |

| Molecular Weight | 195.25 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 119053358 |

Anti-inflammatory Activity

Research has demonstrated that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, a study showed that derivatives of pyrazole were effective in reducing carrageenan-induced edema in animal models. Specific derivatives were found to be comparable to indomethacin, a standard anti-inflammatory drug .

Analgesic Effects

In addition to anti-inflammatory properties, certain pyrazole derivatives have been evaluated for their analgesic effects. In vivo studies indicated that these compounds could effectively alleviate pain in experimental models, suggesting their potential use in pain management therapies .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored with promising results. Compounds within this class have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the piperidine moiety was identified as enhancing the antimicrobial efficacy of these compounds .

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Bandgar et al. synthesized a series of pyrazole derivatives and tested them for anti-inflammatory activity using a carrageenan-induced rat paw edema model. Among the tested compounds, several showed significant reduction in edema at various time points post-administration, with some achieving up to 78% efficacy compared to the control group .

Case Study 2: Antimicrobial Screening

Burguete et al. synthesized novel 1,5-diaryl pyrazoles and assessed their antimicrobial activity against multiple strains. One compound demonstrated notable inhibition against S. aureus, indicating that structural modifications can lead to enhanced antimicrobial properties .

特性

IUPAC Name |

1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-13-7-9(11(15)16)10(12-13)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPYMJUAGVGVIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CN2CCCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。